molecular formula C7H7N3O3 B1584136 (4-Nitrophenyl)urea CAS No. 556-10-5

(4-Nitrophenyl)urea

Cat. No.: B1584136
CAS No.: 556-10-5
M. Wt: 181.15 g/mol
InChI Key: LXXTVGKSGJADFU-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)urea is an organic compound characterized by the presence of a nitrophenyl group attached to a urea moiety. The nitrophenyl group, known for its electron-withdrawing properties, enhances the compound’s reactivity and makes it a valuable intermediate in various chemical processes. This compound is often used in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenyl isocyanate with an amine. This reaction typically occurs under mild conditions and yields this compound with high purity. Another method involves the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to remove the benzyl protecting group .

Industrial Production Methods: In industrial settings, this compound is produced using scalable and efficient methods. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic co-solvents and simplifies the purification process . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

    Aminophenylurea: Formed by the reduction of the nitro group.

    Substituted Ureas: Formed by nucleophilic substitution reactions.

Scientific Research Applications

(4-Nitrophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    N,N’-Bis(4-nitrophenyl)urea: Similar structure but with two nitrophenyl groups, used in similar applications.

    4-Nitrophenyl-N-benzylcarbamate: Used as an intermediate in the synthesis of this compound.

    4-Nitrophenyl isocyanate: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXTVGKSGJADFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310514
Record name p-Nitrophenylurea
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-10-5
Record name N-(4-Nitrophenyl)urea
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Record name (4-Nitrophenyl)urea
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Record name 4-Nitrophenylurea
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Record name (4-Nitrophenyl)urea
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Record name (4-NITROPHENYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (4-Nitrophenyl)urea commonly acts as an anion receptor, utilizing hydrogen bonding for interaction. This interaction is primarily observed with anions like fluoride, carboxylates, and dihydrogen phosphate. [, , , , , ] The strength of this interaction varies depending on the anion's basicity. For instance, highly basic anions like fluoride can deprotonate the urea group, leading to the formation of complexes like HF2-. [] This deprotonation process can trigger downstream effects such as color changes in solutions containing the compound, making it a potential basis for optical anion sensors. []

ANone:

  • Spectroscopic Data:
    • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and nitro group vibrations are observed. [, ]
    • NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
    • Mass Spectrometry: Used for identifying the compound and its fragments based on their mass-to-charge ratio. [, ]

ANone: Currently, there is no research indicating that this compound exhibits catalytic properties. Its primary role, as highlighted in the research papers, revolves around its anion recognition abilities and its use as an anticoccidial agent.

A: Computational chemistry plays a significant role in understanding the interactions of this compound with anions. Density Functional Theory (DFT) calculations are frequently employed to investigate the hydrogen bonding interactions between the compound and various anions. [, ] These calculations provide valuable insights into the binding energies, geometries of the formed complexes, and electronic properties, which help explain the anion recognition capabilities of this compound. []

ANone: Modifications to the this compound structure significantly influence its properties and activities.

  • Electron-withdrawing groups: The presence of nitro groups enhances the acidity of the urea protons, strengthening the hydrogen bonding interactions with anions. [, ]
  • Substituent position: Altering the position of substituents on the phenyl rings can impact the binding affinity and selectivity for different anions. [, ]
  • Side-arm modifications: Introducing side-arms with specific functionalities, such as amide groups, can enhance the preorganization of the receptor, leading to stronger binding with certain anions like acetate. []
  • Isatin derivatives: Incorporating this compound into isatin derivatives has shown potential for tyrosinase inhibition, with the nitro group playing a crucial role in activity. []
  • Quinazoline urea analogues: this compound-based quinazoline analogues have demonstrated promising antiviral and antimicrobial properties. [] The position and type of substituents on the quinazoline and urea moieties influence the potency and selectivity against different viral and bacterial strains. []

A: While specific research on the stability and formulation of this compound is limited, some studies provide insights into related compounds like DNC. [] The observed variations in DNC stability under different cooking conditions (aqueous vs. oil solutions) suggest that the compound's stability might be influenced by the surrounding environment. [] This highlights the potential for developing formulations that enhance its stability.

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